![molecular formula C12H13ClN2O2 B1389139 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride CAS No. 1185294-20-5](/img/structure/B1389139.png)
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H12N2O2•HCl and a molecular weight of 252.7 g/mol . It is primarily used in scientific research and is known for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzoic acid derivatives under specific conditions. One common method involves the use of acetonitrile as a solvent and stirring the mixture at room temperature for several days . The resulting product is then purified through filtration and drying.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature and solvent choice, is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its role as a bioactive agent with potential therapeutic effects.
- Anti-inflammatory Activity : Studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The presence of the benzoic acid moiety may enhance these effects, making it a candidate for further exploration in treating inflammatory diseases .
- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit tumor growth in various cancer models. The specific structure of this compound may contribute to its efficacy against certain cancer cell lines .
Biological Research
In biological studies, this compound serves as a biochemical tool for various assays and experiments.
- Proteomics Research : It is utilized in proteomics to study protein interactions and modifications. The compound's ability to bind selectively to certain proteins makes it valuable for identifying protein targets in cellular pathways .
- Enzyme Inhibition Studies : The compound has been examined for its inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential drug development .
Material Science
The unique chemical structure of this compound lends itself to applications in material science.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of pyrazole groups can improve the performance characteristics of polymers used in various applications .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anti-inflammatory | Demonstrated significant reduction in inflammation markers in animal models. |
Study B | Anticancer | Showed inhibition of cancer cell proliferation by 50% at specific concentrations. |
Study C | Proteomics | Enabled identification of novel protein interactions through selective binding assays. |
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar in structure but with a different substitution pattern on the pyrazole ring.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylacetic acid: Another derivative with a phenylacetic acid moiety instead of a benzoic acid group.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This makes it particularly useful in certain research applications where these properties are advantageous.
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1185294-20-5
- Molecular Formula : C12H13ClN2O2
- Molecular Weight : 252.7 g/mol
The compound features a pyrazole ring that is substituted with methyl groups at positions 3 and 5, linked to a benzoic acid moiety. This structure contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring followed by its coupling with a benzoic acid derivative. The synthetic route generally includes:
- Formation of the Pyrazole Ring : Reacting appropriate reagents to introduce the dimethyl groups.
- Coupling Reaction : Linking the pyrazole derivative with benzoic acid through nucleophilic substitution.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of pyrazole structures exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes some key findings related to its anticancer activity:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |
HepG2 | 4.98–14.65 | Induction of apoptosis |
These compounds have been shown to inhibit microtubule assembly and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Microtubule Destabilization : By interfering with microtubule dynamics, these compounds can disrupt mitosis in cancer cells.
- Apoptosis Induction : Increased caspase activity indicates that these compounds can trigger programmed cell death in malignant cells.
Case Studies and Research Findings
A notable study evaluated various pyrazole derivatives for their cytotoxic effects and mechanisms of action. Among these, certain compounds were found to significantly enhance caspase activity and induce morphological changes indicative of apoptosis at low concentrations .
Further investigations into the structure-activity relationship (SAR) revealed that modifications to the pyrazole ring could enhance potency against specific cancer types while reducing toxicity in non-cancerous cell lines .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16;/h3-7H,1-2H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCROVFBMNCUDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.